molecular formula C11H23ClN2O2 B13943675 Tert-butyl 1-(aminomethyl)piperidine-4-carboxylate;hydrochloride

Tert-butyl 1-(aminomethyl)piperidine-4-carboxylate;hydrochloride

Cat. No.: B13943675
M. Wt: 250.76 g/mol
InChI Key: DGLBZOQMUNSFPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BOC-AMINOMETHYL PIPERIDINE-HCl typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl (BOC) group. One common method involves the reaction of N-benzyl-4-piperidone with orthoformate in an alcohol solution under acidic conditions to form a ketal. This intermediate is then reacted with tert-butyl carbamate to generate an imine, which is subsequently reduced using Pd/C catalytic hydrogenation to yield 4-BOC-AMINOMETHYL PIPERIDINE .

Industrial Production Methods

In industrial settings, the production of 4-BOC-AMINOMETHYL PIPERIDINE-HCl follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, efficient reaction conditions, and scalable purification methods to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-BOC-AMINOMETHYL PIPERIDINE-HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

4-BOC-AMINOMETHYL PIPERIDINE-HCl is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-BOC-AMINOMETHYL PIPERIDINE-HCl depends on its specific application. In medicinal chemistry, it acts as a precursor to various active pharmaceutical ingredients. For example, it can be used to synthesize piperidine-4-carboxamide derivatives, which are potent CCR5 antagonists with anti-HIV-1 activity . The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

4-BOC-AMINOMETHYL PIPERIDINE-HCl can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)piperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)9-4-6-13(8-12)7-5-9;/h9H,4-8,12H2,1-3H3;1H

InChI Key

DGLBZOQMUNSFPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)CN.Cl

Origin of Product

United States

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